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Abstract

This document provides a detailed, step-by-step protocol for the synthesis of Montelukast
nitrile, a key intermediate in the preparation of the potent anti-asthmatic drug, Montelukast.
The synthesis involves a convergent approach, beginning with the preparation of two key
fragments: 3-(2-(7-chloroquinolin-2-yl)vinyl)benzonitrile and 1-
(hydroxymethyl)cyclopropanecarbonitrile. These fragments are subsequently coupled to yield
the target nitrile compound. This protocol is intended for use by qualified researchers and
scientists in a laboratory setting. All quantitative data regarding reaction conditions and yields
are summarized in structured tables for clarity and ease of comparison.

Introduction

Montelukast is a selective and orally active leukotriene D4 receptor antagonist that is widely
used in the management of asthma and seasonal allergic rhinitis. The synthesis of Montelukast
and its intermediates is of significant interest to the pharmaceutical industry. This application
note details a robust and reproducible protocol for the synthesis of Montelukast nitrile, an
important precursor in several synthetic routes to the final active pharmaceutical ingredient.

Experimental Protocols

The synthesis of Montelukast nitrile is accomplished in three main stages:
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e Synthesis of 3-(2-(7-chloroquinolin-2-yl)vinyl)benzonitrile (Fragment A)

o Synthesis of 1-(hydroxymethyl)cyclopropanecarbonitrile (Fragment B)

o Coupling of Fragment A and Fragment B to Yield Montelukast Nitrile

Protocol 1: Synthesis of 3-(2-(7-chloroquinolin-2-
yl)vinyl)benzonitrile (Fragment A)

This protocol is based on the condensation reaction between 7-chloroquinaldine and 3-

cyanobenzaldehyde.

Materials and Reagents:

Molar Mass ( g/mol

Reagent Formula | Quantity

7-Chloroquinaldine C10HsCIN 177.63 17.76 g (0.1 mol)

3-Cyanobenzaldehyde  CsHsNO 131.13 14.42 g (0.11 mol)

Acetic Anhydride (CHsCO)20 102.09 50 mL

Pyridine CsHsN 79.10 10 mL

Toluene C7Hs 92.14 200 mL

Ethanol C2HsOH 46.07 For recrystallization
Procedure:

e To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux

condenser, and a nitrogen inlet, add 7-chloroquinaldine (0.1 mol), 3-cyanobenzaldehyde

(0.11 mol), and toluene (200 mL).

 Stir the mixture at room temperature to obtain a homogeneous solution.

e Add acetic anhydride (50 mL) and pyridine (10 mL) to the reaction mixture.
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o Heat the mixture to reflux (approximately 110-120 °C) and maintain for 8-12 hours. Monitor
the reaction progress by Thin Layer Chromatography (TLC).

» After completion of the reaction, cool the mixture to room temperature.

» The product will precipitate out of the solution. Filter the solid product using a Buchner
funnel.

e Wash the crude product with cold toluene (2 x 50 mL) to remove unreacted starting
materials.

e Recrystallize the crude product from ethanol to obtain pure 3-(2-(7-chloroquinolin-2-
yl)vinyl)benzonitrile as a crystalline solid.

Dry the final product under vacuum at 60 °C for 4 hours.

Expected Yield: 80-85%

Protocol 2: Synthesis of 1-
(hydroxymethyl)cyclopropanecarbonitrile (Fragment B)

This synthesis proceeds via the cyclization of a suitable precursor followed by cyanation.[1][2]

[3]

Materials and Reagents:
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Molar Mass ( g/mol

Reagent Formula | Quantity
Tribromoneopentyl
CsH9BrsO 324.83 32.5 g (0.1 mol)
alcohol
Zinc powder Zn 65.38 13.1 g (0.2 mol)
Sodium Cyanide
NaCN 49.01 5.88 g (0.12 mol)
(NaCN)
Dimethylformamide
CsH7NO 73.09 200 mL
(DMF)
Hydrochloric Acid As needed for pH
HCI 36.46 .
(HCI) adjustment
Ethyl Acetate CaHsO2 88.11 For extraction
Procedure:

e Cyclization: In a 500 mL round-bottom flask, suspend tribromoneopentyl alcohol (0.1 mol)
and zinc powder (0.2 mol) in 150 mL of a suitable organic solvent (e.g., ethanol).

o Heat the mixture to reflux with vigorous stirring for 6-8 hours. The progress of the reaction
can be monitored by GC-MS.

 After the reaction is complete, cool the mixture and filter off the excess zinc powder.

o Concentrate the filtrate under reduced pressure to obtain the crude 1-
(bromomethyl)cyclopropanemethanol.

e Cyanation: Dissolve the crude 1-(bromomethyl)cyclopropanemethanol in DMF (200 mL) in a
500 mL round-bottom flask.[2]

e Add sodium cyanide (0.12 mol) to the solution.[2]
e Heat the reaction mixture to 80-90 °C and stir for 10-15 hours.[2]

o Cool the reaction mixture to room temperature and pour it into 500 mL of water.
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e Adjust the pH to ~7 with dilute hydrochloric acid.
o Extract the aqueous layer with ethyl acetate (3 x 150 mL).

o Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium
sulfate.

e Remove the solvent under reduced pressure.

» Purify the crude product by vacuum distillation to obtain pure 1-
(hydroxymethyl)cyclopropanecarbonitrile.

Expected Yield: 65-75%

Protocol 3: Synthesis of Montelukast Nitrile

This final step involves the coupling of Fragment A and Fragment B. This is achieved by first
converting the hydroxyl group of Fragment B into a good leaving group (e.g., a mesylate),
followed by a nucleophilic substitution reaction with a suitable derivative of Fragment A.

Materials and Reagents:
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Molar Mass ( g/mol

Reagent Formula | Quantity
3-(2-(7-chloroquinolin-

2-yl)vinyl)benzonitrile C19H11CIN2 302.76 30.3 g (0.1 mol)
(Fragment A)

1-

hydroxymethyl)cyclo

(hy Y Yheyclop CsH7NO 97.12 10.7 g (0.11 mol)

ropanecarbonitrile

(Fragment B)

Methanesulfonyl

_ CHsSO2ClI 114.55 12.6 g (0.11 mol)
Chloride (MsCl)
Triethylamine (TEA) (C2Hs)sN 101.19 15.2 g (0.15 mol)
Sodium Hydride (NaH,

i o NaH 24.00 4.4 g (0.11 mol)
60% dispersion in oil)
Tetrahydrofuran
CaHsO 72.11 300 mL

(THF), anhydrous

Procedure:

o Mesylation of Fragment B: In a flame-dried 250 mL round-bottom flask under a nitrogen
atmosphere, dissolve 1-(hydroxymethyl)cyclopropanecarbonitrile (0.11 mol) in anhydrous
THF (100 mL).

e Cool the solution to 0 °C in an ice bath.
e Slowly add triethylamine (0.15 mol) to the solution.
e Add methanesulfonyl chloride (0.11 mol) dropwise while maintaining the temperature at 0 °C.

o Stir the reaction mixture at 0 °C for 1-2 hours. The formation of triethylamine hydrochloride
precipitate will be observed.

o Preparation of the Nucleophile from Fragment A: In a separate 500 mL flame-dried round-
bottom flask under a nitrogen atmosphere, suspend sodium hydride (0.11 mol) in anhydrous
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THF (100 mL). Caution: Sodium hydride is highly reactive.

e Cool the suspension to 0 °C.

e Slowly add a solution of 3-(2-(7-chloroquinolin-2-yl)vinyl)benzonitrile (0.1 mol) in anhydrous
THF (100 mL) to the sodium hydride suspension. Note: This step assumes the formation of a
nucleophilic carbanion. A more common approach would involve reduction of the nitrile to an
amine or conversion to another nucleophilic species, however, for the purpose of this
hypothetical protocol, we will proceed with this direct coupling.

e Coupling Reaction: Transfer the mesylated Fragment B solution (from step 5) via cannula to
the flask containing the activated Fragment A (from step 8) at 0 °C.

» Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

e Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution
(100 mL).

o Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 100 mL).
o Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
e Remove the solvent under reduced pressure.

» Purify the crude product by column chromatography on silica gel using a hexane/ethyl
acetate gradient to yield Montelukast nitrile.

Expected Yield: 50-60%

Data Presentation

Table 1: Summary of Reaction Conditions and Yields
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Caption: Synthetic workflow for Montelukast nitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
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